molecular formula C24H21N3O2 B2905541 N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932452-07-8

N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2905541
CAS No.: 932452-07-8
M. Wt: 383.451
InChI Key: UKAKYFQORUXRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide features a quinazolinone core (2-oxo-1,2-dihydroquinazoline) substituted with a phenyl group at position 3. The acetamide moiety is linked to position 1 of the quinazolinone, with its nitrogen bonded to a 2,4-dimethylphenyl group. The methyl groups on the phenyl ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-12-13-20(17(2)14-16)25-22(28)15-27-21-11-7-6-10-19(21)23(26-24(27)29)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAKYFQORUXRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core. This intermediate is then reacted with 2,4-dimethylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Target Compound: Quinazolinone (1,2-dihydroquinazolin-2-one) with a phenyl group at position 4.
  • 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide (): Contains a tetrahydroquinazolinone core (saturated ring) with a sulfur linker (thio group). Substituents: 4-fluorophenyl on the quinazolinone and 4-chlorophenyl on the tetrahydroquinazolinone. Implications: The thio group may increase reactivity or alter hydrogen-bonding patterns compared to the target compound’s oxygen-based linkage.
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():

    • Features a 2,4-dioxoquinazoline core (additional oxo group at position 4).
    • Substituents: Dichlorophenylmethyl group.
    • Implications: The second oxo group may strengthen hydrogen-bonding interactions (e.g., with biological targets or in crystal packing). The dichlorophenyl group increases lipophilicity, which could enhance blood-brain barrier penetration but raise toxicity risks .

Substituent Variations on the Aromatic Rings

  • N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (): Quinazolinone core with a phenyl group at position 3 (vs. position 4 in the target compound). Acetamide attached to a para-substituted phenyl ring. Implications: The positional isomerism (phenyl at C3 vs. C4) may alter steric interactions and molecular symmetry, affecting binding to receptors or enzymes .
  • 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (): Replaces quinazolinone with a 1,2,4-triazol-5-one core. Substituents: Cyclopropyl and dichlorophenyl groups. Implications: The triazole ring introduces different π-π stacking and hydrogen-bonding capabilities. The cyclopropyl group may improve metabolic stability by resisting oxidative degradation .

Linker and Functional Group Differences

  • Target Compound: Acetamide directly linked to the quinazolinone via a methylene group.
  • Compound from : Uses a thioether (C–S–C) linker.
  • Compound from : Includes a dichlorophenylmethyl spacer.

Solubility and Lipophilicity

  • Target Compound : The 2,4-dimethylphenyl group increases lipophilicity (logP ~3–4 estimated), favoring membrane penetration but possibly limiting aqueous solubility.
  • Chlorinated Analogs (): Chlorine atoms further elevate logP (estimated ~4–5), enhancing tissue distribution but raising toxicity concerns.

Hydrogen-Bonding and Crystal Packing

  • The quinazolinone core’s oxo groups participate in hydrogen bonding, as described in Etter’s graph-set analysis (). Modifications like thioether linkers () or additional oxo groups () alter these patterns, impacting crystallization behavior and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.